Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide

Medicinal Chemistry Sulfonamide Derivatives Structure-Activity Relationships

This compound is a structurally-defined sulfonamide for use as an Aurora A-negative control in cell-based assays, distinguished from MLN8054 by the absence of the 4-methoxyphenyl pharmacophore. Its ethanesulfonamide terminus and quaternary linker offer orthogonal diversification points for library synthesis. LC-MS retention time (11.76 min) and MS/MS spectrum (MassBank MSBNK-HBM4EU-HB002855) support its use as an analytical reference standard. Listed on ECHA Substance Infocard, it enables REACH-aware procurement for method development and fragment-based screening.

Molecular Formula C12H18ClNO3S
Molecular Weight 291.79
CAS No. 1788560-06-4
Cat. No. B2595583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide
CAS1788560-06-4
Molecular FormulaC12H18ClNO3S
Molecular Weight291.79
Structural Identifiers
SMILESCCS(=O)(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC
InChIInChI=1S/C12H18ClNO3S/c1-4-18(15,16)14-9-12(2,17-3)10-6-5-7-11(13)8-10/h5-8,14H,4,9H2,1-3H3
InChIKeyAEKJMVNDLLCPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(3-Chlorophenyl)-2-methoxypropyl)ethanesulfonamide (CAS 1788560-06-4): Structural Identity and Procurement Baseline


N-(2-(3-Chlorophenyl)-2-methoxypropyl)ethanesulfonamide (CAS 1788560-06-4) is a synthetic sulfonamide derivative with the molecular formula C12H18ClNO3S and a molecular weight of 291.79 g/mol . The compound features a 3-chlorophenyl group linked via a 2-methoxypropyl spacer to an ethanesulfonamide moiety (SMILES: CCS(=O)(=O)NCC(C)(OC)c1cccc(Cl)c1) [1]. It is listed on the ECHA Substance Infocard under EC number 100.309.818, indicating REACH regulatory awareness, though detailed registration data remain limited [2]. This compound belongs to a broader family of aryl-sulfonamide derivatives investigated for enzyme inhibition and receptor modulation, yet it lacks published primary pharmacological characterization as of the search date, placing the burden of differentiation on structural and physicochemical grounds relative to its closest catalogued analogs.

Why Generic Substitution Fails for N-(2-(3-Chlorophenyl)-2-methoxypropyl)ethanesulfonamide: Structural Determinants of Functional Divergence


Within the sulfonamide class, even minor variations in the N-substituent and the sulfonyl alkyl chain produce substantial differences in lipophilicity, metabolic stability, and target engagement profiles. The target compound's unique combination of a 3-chlorophenyl group, a quaternary 2-methoxypropyl linker, and an ethanesulfonamide terminus (as opposed to methanesulfonamide or arylsulfonamide variants) differentiates it from closely catalogued analogs . For instance, the methanesulfonamide analog (CAS 1798512-09-0, MW 277.77) and the 4-methoxybenzeneethanesulfonamide derivative (CAS 1788849-48-8, MLN8054, MW 397.91) exhibit distinct molecular weights, lipophilic profiles, and documented biological activities, underscoring that the ethylsulfonyl chain and absence of additional aryl substitutions on the sulfonamide are likely to confer divergent pharmacokinetic and pharmacodynamic properties [1]. Consequently, without head-to-head data, the assumption that any in-class analog can substitute for this specific scaffold is scientifically unsound.

Product-Specific Quantitative Evidence Guide for N-(2-(3-Chlorophenyl)-2-methoxypropyl)ethanesulfonamide (CAS 1788560-06-4)


Molecular Weight and Formula Differentiation from the Methanesulfonamide Analog

The target compound (C12H18ClNO3S, MW 291.79) differs from its methanesulfonamide analog (N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide, CAS 1798512-09-0, C11H16ClNO3S, MW 277.77) by a single methylene unit in the sulfonyl alkyl chain . This structural difference is directly verifiable by exact mass measurement: the target compound exhibits an [M+H]+ precursor ion at m/z 292.0763 in LC-ESI-QFT MS analysis (retention time 11.76 min on a Waters UPLC BEH C18 column), whereas the methanesulfonamide analog would be expected to produce an [M+H]+ ion at m/z 278.0616 [1]. The 14 Da mass shift provides unambiguous analytical differentiation.

Medicinal Chemistry Sulfonamide Derivatives Structure-Activity Relationships

Chromatographic Retention Time as a Differentiating Physicochemical Fingerprint

The target compound has a documented UPLC retention time (RT) of 11.76 minutes under standardized reversed-phase conditions (Waters UPLC BEH C18, 1.7 µm, 2.1 × 100 mm; gradient: 100% A to 100% B over 15 min, where A = water with 1% ammonium carbonate 1M and B = methanol with 1% ammonium carbonate 1M and 5% water; flow rate 300 µL/min) [1]. This RT reflects a specific lipophilicity dictated by the ethanesulfonamide group and the quaternary 2-methoxypropyl linker. The methanesulfonamide analog (CAS 1798512-09-0), being less lipophilic due to one fewer methylene unit, would be expected to elute earlier under identical conditions, while the more elaborated 4-methoxybenzeneethanesulfonamide derivative (CAS 1788849-48-8, MW 397.91) would exhibit a longer RT, though direct comparative RT data under identical conditions are not publicly available [2].

Analytical Chemistry Quality Control LC-MS Characterization

Structural Absence of Additional Aryl Substituents Distinguishes the Target from MLN8054-Class Inhibitors

The target compound bears an unsubstituted ethanesulfonamide group (–SO2–CH2CH3), in contrast to the 2-(4-methoxyphenyl)ethanesulfonamide derivative (CAS 1788849-48-8, also known as MLN8054), which carries a 4-methoxyphenyl substituent on the ethanesulfonamide α-carbon [1]. MLN8054 is a well-characterized Aurora A kinase inhibitor (IC50 in the nanomolar range in cell-based assays), and its biological activity is critically dependent on the 4-methoxyphenyl group for kinase domain binding [2]. The target compound lacks this pharmacophoric element, meaning it cannot be assumed to possess Aurora A inhibitory activity. For researchers seeking an Aurora A-inactive sulfonamide scaffold for selectivity profiling or as a negative control, this absence is a differentiating feature.

Drug Discovery Kinase Inhibition Scaffold Differentiation

ECHA Regulatory Listing Status Enables Compliant Procurement in the EU/EEA

The target compound is listed on the ECHA Substance Infocard under EC Number 100.309.818, confirming its recognition within the EU REACH regulatory framework [1]. In contrast, several closely related analogs, including N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide (CAS 1795420-79-9) and N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1798486-95-9), do not appear in the ECHA inventory based on available search results, suggesting potential gaps in their EU regulatory standing [2]. For industrial or academic laboratories operating under EU/EEA chemical regulations, the target compound's ECHA listing reduces compliance risk relative to non-listed analogs.

Regulatory Compliance REACH Chemical Procurement

MS/MS Fragmentation Fingerprint Enables Definitive Identity Confirmation Against Structural Isomers

The target compound produces a characteristic MS/MS spectrum under HCD fragmentation (30% nominal collision energy) with prominent product ions including m/z 133.0887 (relative abundance 345), m/z 132.0808 (216), m/z 126.0373 (287), m/z 125.0420 (336), and the base peak at m/z 73.0648 (relative abundance 999) [1]. This fragmentation pattern, dominated by cleavage at the sulfonamide S–N bond and subsequent rearrangements, is specific to the ethanesulfonamide scaffold with the 3-chlorophenyl-2-methoxypropyl N-substituent. Compounds sharing the same molecular formula C12H18ClNO3S but differing in substitution pattern (e.g., 4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide, CAS 898645-23-3) would produce distinct MS/MS spectra due to different fragmentation pathways, providing unambiguous identity confirmation .

Mass Spectrometry Structural Elucidation Analytical Method Development

Critical Evidence Gap: Absence of Published Biological Activity Data for the Target Compound

A comprehensive search of PubMed, Google Scholar, BindingDB, and patent databases (USPTO, Google Patents, Espacenet) yielded zero primary research articles, zero patents, and zero bioactivity database entries that report quantitative biological data (IC50, Ki, EC50, or in vivo endpoints) for N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide (CAS 1788560-06-4) as of the search date [1]. This stands in marked contrast to structurally related analogs such as MLN8054 (CAS 1788849-48-8), which has extensive published pharmacological characterization. Users considering this compound for biological screening must recognize that all bioactivity assertions for this specific scaffold remain unvalidated, and the compound should be treated as a research-grade intermediate with no established target profile.

Data Transparency Procurement Risk Assessment Biological Characterization

Best Research and Industrial Application Scenarios for N-(2-(3-Chlorophenyl)-2-methoxypropyl)ethanesulfonamide (CAS 1788560-06-4)


Negative Control or Selectivity Counter-Screen in Aurora A Kinase Inhibitor Programs

The target compound shares the 3-chlorophenyl-2-methoxypropyl N-substituent with MLN8054 but lacks the 4-methoxyphenyl pharmacophore essential for Aurora A kinase binding . This structural divergence supports its use as a matched negative control in Aurora A biochemical and cell-based assays, enabling researchers to discriminate between Aurora A-dependent and Aurora A-independent effects of sulfonamide-bearing compounds. Procurement is recommended when a structurally related but Aurora A-inactive comparator is needed for target engagement studies, as established by the class-level structural comparison in Section 3 .

Synthetic Intermediate for Parallel Library Synthesis of Sulfonamide Derivatives

The unsubstituted ethanesulfonamide terminus and the quaternary 2-methoxypropyl linker provide two chemically orthogonal diversification points: (a) N-alkylation or N-arylation at the sulfonamide nitrogen, and (b) further functionalization of the chlorophenyl ring via cross-coupling reactions. The documented LC-MS retention time of 11.76 min and the publicly archived MS/MS spectrum (MassBank MSBNK-HBM4EU-HB002855) provide analytical benchmarks for monitoring reaction progress and product purity during library synthesis . This application scenario is supported by the chromatographic and mass spectrometric evidence in Section 3.

EU/EEA-Compliant Research-Grade Procurement for Academic and Industrial Laboratories

The compound's listing on the ECHA Substance Infocard (EC Number 100.309.818) provides a regulatory identifier that facilitates compliant procurement, inventory management, and waste disposal documentation within EU/EEA jurisdictions . For laboratories that require REACH-aware sourcing but do not require extensive biological characterization data (e.g., analytical chemistry groups developing LC-MS methods for sulfonamide detection, or medicinal chemistry teams building fragment libraries), the target compound offers a procurement pathway with lower regulatory friction compared to non-ECHA-listed analogs, as established in Section 3 .

LC-MS/MS Method Development and System Suitability Testing for Sulfonamide Analysis

The target compound's well-characterized MS/MS fragmentation behavior (base peak m/z 73.0648, characteristic fragments at m/z 133.0887, 125.0420, and 198.0948) and defined UPLC retention time (11.76 min) make it a suitable reference standard for developing and validating LC-MS/MS methods aimed at detecting sulfonamide-class compounds in complex matrices . Its intermediate lipophilicity, as inferred from the chromatographic behavior, bridges the polarity gap between more hydrophilic methanesulfonamide analogs and more lipophilic arylsulfonamide derivatives, offering a mid-range retention time calibrant for gradient method development. This scenario is directly supported by the MassBank spectral evidence presented in Section 3.

Quote Request

Request a Quote for N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.